

"CFTR corrector 15" chemical structure and properties

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Compound of Interest

Compound Name: CFTR corrector 15

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In-Depth Technical Guide to CFTR Corrector 15

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CFTR Corrector 15**, a small molecule investigated for its potential in correcting the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. This document is intended for researchers, scientists, and professionals in the field of drug development for cystic fibrosis (CF).

Chemical Identity and Properties

CFTR Corrector 15, also identified as Compound 4172, is a key investigational molecule in the study of CF therapeutics. Its primary role is to rescue the misfolded F508del-CFTR protein, a common mutation in CF patients, and facilitate its transport to the cell membrane.

A crucial aspect of its activity is its synergistic effect when used in combination with other classes of CFTR correctors, such as VX-809 (Lumacaftor). This suggests a distinct mechanism of action that complements other corrective strategies.

Table 1: Chemical and Physical Properties of CFTR Corrector 15



Property	Value	
CAS Number	1170387-92-4	
Molecular Formula	C24H22CIN5O2S	
Molecular Weight	479.98 g/mol	
IUPAC Name	N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-4,5'-bithiazol-2'-yl)benzamide	
SMILES	Cc1nc(sc1- c1scc(n1)NC2=CC=C(Cl)C=C2OC)NC(=O)c1cc ccc1	
Appearance	White to off-white solid	
Purity	≥98%	

(Data sourced from commercial suppliers and chemical databases)

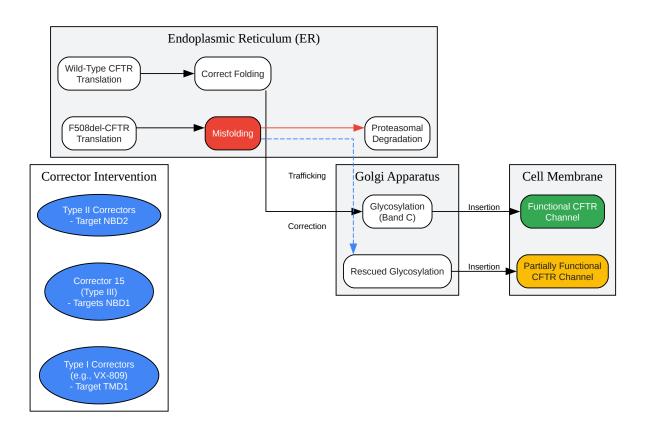
Mechanism of Action and Signaling Pathways

Cystic fibrosis is often caused by the F508del mutation, which leads to the misfolding of the CFTR protein and its subsequent retention and degradation in the endoplasmic reticulum (ER). This prevents the protein from reaching the cell membrane to function as a chloride ion channel.

CFTR correctors are classified into different types based on their mechanism of action. **CFTR Corrector 15** is categorized as a putative Type III corrector. Its proposed mechanism involves the direct binding to and stabilization of the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This action helps to overcome the primary conformational defect caused by the deletion of phenylalanine at position 508.

The signaling pathway diagram below illustrates the biogenesis of both wild-type and F508del-CFTR, and the points of intervention for different classes of CFTR correctors.





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CFTR Protein Processing and Corrector Intervention Pathway

Biological Activity and Efficacy

Research has demonstrated that while **CFTR Corrector 15** shows modest activity on its own, its efficacy is significantly enhanced when used in combination with other corrector types. This highlights the multi-faceted nature of the F508del-CFTR folding defect and the potential of a combination therapy approach.



Table 2: Biological Activity of CFTR Corrector 15 in Combination Therapies

Corrector(s)	Cell Line	Assay	Efficacy Outcome
VX-809 (Type I)	CFBE410-	PM Density	~10% of Wild-Type
Corrector 15 (Type III) + VX-809	CFBE410-	PM Density	~76% of Wild-Type
Corrector 15 + VX- 809 + Type II Corrector	CFBE410-	PM Density	~100% of Wild-Type
VX-809	CFBE410-	Mature Glycosylation (Band C)	~5% of Wild-Type
Corrector 15 + VX-	CFBE410-	Mature Glycosylation (Band C)	~47% of Wild-Type
Corrector 15 + VX- 809 + Type II Corrector	CFBE410-	Mature Glycosylation (Band C)	~100% of Wild-Type
Corrector 15	In vitro	Binding to ΔF508- NBD1	Kd ~40 μM
Corrector 15	Epithelial Cells	Functional Assay (EC50)	~3 μM

(Data adapted from a study on structure-guided combination therapy for mutant CFTRs.[1])

Experimental Protocols

The evaluation of CFTR corrector efficacy relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.

Western Blotting for CFTR Glycosylation Status

This biochemical assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated



form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates successful correction.

Protocol:

- Cell Culture and Treatment:
 - Culture human bronchial epithelial cells (e.g., CFBE410-) expressing F508del-CFTR to confluence.
 - Incubate cells with the test corrector(s) (e.g., 10 μM CFTR Corrector 15, 3 μM VX-809)
 for 24 hours at 37°C. Include a vehicle control (DMSO).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease inhibitors.
 - Quantify total protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (30-50 μg) onto a 6% SDS-polyacrylamide gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with a primary antibody specific for CFTR overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:



- Quantify the band intensities for Band B and Band C using densitometry software.
- Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.

Ussing Chamber Assay for Transepithelial Chloride Current

This functional assay directly measures the CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer. An increase in forskolin-stimulated and inhibitor-sensitive short-circuit current (Isc) indicates the rescue of functional CFTR channels at the apical membrane.

Protocol:

- Cell Culture:
 - Grow a monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
 - Treat the cells with corrector compounds for 24-48 hours prior to the assay.
- Ussing Chamber Setup:
 - Mount the permeable support in an Ussing chamber system.
 - Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution,
 maintained at 37°C and gassed with 95% O₂/5% CO₂.
- Measurement of Short-Circuit Current (Isc):
 - Voltage-clamp the epithelial monolayer to 0 mV.
 - Sequentially add the following reagents to the appropriate chambers and record the change in Isc:
 - Apical: Amiloride (to block ENaC channels).

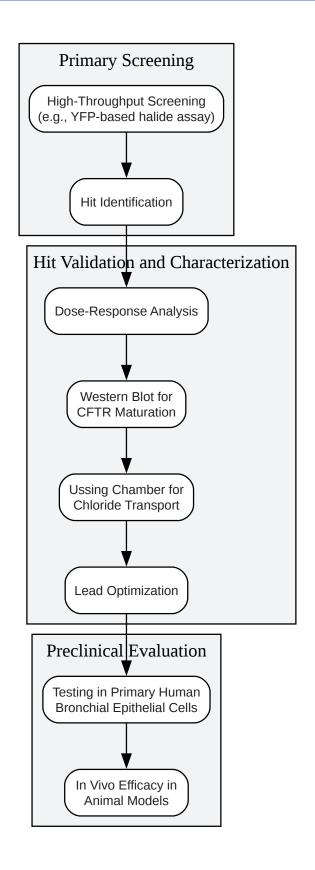


- Basolateral: Forskolin (to activate CFTR via cAMP).
- Apical: A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
- Apical: A CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
- Data Analysis:
 - Calculate the change in lsc in response to the CFTR agonist and inhibitor.
 - o Compare the magnitude of the CFTR-dependent Isc between treated and untreated cells.

Experimental and Screening Workflow

The discovery and characterization of novel CFTR correctors typically follow a structured workflow, from initial high-throughput screening to detailed functional validation.





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Workflow for the Screening and Validation of CFTR Correctors



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References

- 1. Membrane Transporter/Ion Channel | CymitQuimica [cymitquimica.com]
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